2-exo-Hydroxy-exo-trimethylen-norbornane phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate is a complex organic compound derived from norbornane. Norbornane, also known as bicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with a unique structure that has been extensively studied in organic chemistry
Vorbereitungsmethoden
The synthesis of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate typically involves multiple steps, starting from norbornane derivatives. One common synthetic route involves the functionalization of norbornane to introduce the hydroxy and phosphate groups. This can be achieved through a series of reactions, including oxidation, substitution, and phosphorylation . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and phosphorylating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate involves its interaction with specific molecular targets. The hydroxy and phosphate groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-exo-Hydroxy-exo-trimethylen-norbornane phosphate can be compared with other norbornane derivatives, such as:
2-Norbornyl cation: Known for its unique bonding and stability.
Norbornene: Used in polymer chemistry and as a scaffold in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
34260-65-6 |
---|---|
Molekularformel |
C20H31O4P |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
bis(8-tricyclo[5.2.1.02,6]decanyl) hydrogen phosphate |
InChI |
InChI=1S/C20H31O4P/c21-25(22,23-19-9-11-7-17(19)15-5-1-3-13(11)15)24-20-10-12-8-18(20)16-6-2-4-14(12)16/h11-20H,1-10H2,(H,21,22) |
InChI-Schlüssel |
GXWYRSCTDVINTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3OP(=O)(O)OC4CC5CC4C6C5CCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.